Lumiflavin

説明

This compound has been reported in Securidaca longipedunculata with data available.

特性

IUPAC Name |

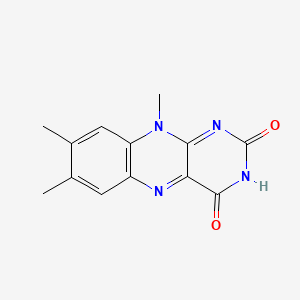

7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDQZGKJTJRBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148745 | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-56-8 | |

| Record name | Lumiflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiflavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMIFLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Lumiflavin: From Vitamin B2 Degradation to a Key Photochemical Product

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin, a tricyclic heterocyclic molecule of the flavin family, holds a significant place in the history of biochemistry.[1] Its discovery is intrinsically linked to the pioneering research on riboflavin (Vitamin B2), one of the most light-sensitive vitamins.[2] Initially identified as a yellow-green fluorescent product resulting from the photodegradation of riboflavin in alkaline solutions, this compound's elucidation was a critical step in understanding the chemical properties and stability of Vitamin B2.[3][4] This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies related to this compound, tailored for professionals in the scientific and pharmaceutical fields.

The Historical Context: The Race to Isolate and Characterize Vitamin B2

In the early 20th century, the scientific community was actively engaged in identifying and isolating essential food factors, later known as vitamins. The water-soluble "vitamin B2 complex" was a subject of intense investigation. Two figures stand out in this endeavor: Richard Kuhn in Germany and Paul Karrer in Switzerland.[5]

In 1933, Richard Kuhn's research group was the first to isolate and purify riboflavin, which he initially termed "lactoflavin" from milk and "ovoflavin" from egg whites, before realizing they were the same compound.[6] Simultaneously, Paul Karrer was also making significant strides in vitamin research, elucidating the chemical structures of numerous plant pigments and vitamins, including beta-carotene (a precursor to vitamin A) and later, riboflavin.[7][8] Both scientists were awarded the Nobel Prize in Chemistry in consecutive years (Karrer in 1937 and Kuhn in 1938) for their monumental contributions to the field of carotenoids and vitamins.[9][10]

It was during the structural elucidation of riboflavin that its marked instability to light, particularly in alkaline conditions, became apparent. This observation paved the way for the discovery of this compound.

The Pivotal Discovery: Alkaline Photolysis of Riboflavin

The key breakthrough came in 1932 when Warburg and Christian isolated a pure crystalline photodegradation product from the prosthetic group of the "old yellow enzyme," which was later identified as riboflavin-5'-phosphate.[11] By exposing the compound to sunlight in a 0.5 N sodium hydroxide solution, they were able to extract a new yellow, fluorescent substance with chloroform after neutralization.[11] This substance was This compound .

The formation of this compound from riboflavin involves the photochemical cleavage of the ribityl side chain at the N10 position of the isoalloxazine ring system. This reaction is highly dependent on pH, with this compound formation being favored in basic (alkaline) conditions.[2][12] In contrast, under neutral or acidic conditions, the primary photodegradation product is lumichrome.[2][12]

The discovery demonstrated that the core isoalloxazine ring structure of riboflavin was relatively stable, while the ribityl side chain was the point of vulnerability to alkaline photolysis. This was a crucial piece of the puzzle for Kuhn and Karrer in confirming the final structure of riboflavin.

Key Experimental Protocols

The foundational experiment leading to the discovery of this compound is the alkaline photolysis of riboflavin. While the original publications from the 1930s lack the detailed formatting of modern methods sections, the protocol can be reconstructed from various sources.

Protocol: Formation of this compound via Alkaline Photolysis of Riboflavin

Objective: To induce the photochemical conversion of riboflavin to this compound and observe the resulting change in fluorescence.

Materials:

-

Riboflavin (Vitamin B2)

-

Sodium Hydroxide (NaOH), 0.1 N solution

-

Hydrochloric Acid (HCl), 0.1 N solution (for neutralization)

-

Distilled or deionized water

-

Chloroform (for extraction)

-

Glass test tubes or beakers

-

A light source (sunlight or a UV/Visible lamp, e.g., mercury arc lamp)

-

pH meter or pH indicator strips

-

Separatory funnel

-

UV-Vis Spectrophotometer

-

Fluorometer

Methodology:

-

Solution Preparation: Prepare a stock solution of riboflavin (e.g., 100 µM) in distilled water. Riboflavin is sparingly soluble, so gentle heating or stirring may be required. Protect the solution from light.

-

Alkalinization: In a glass test tube, take a known volume of the riboflavin solution. Adjust the pH to approximately 8.5 or higher by adding 0.1 N NaOH dropwise while monitoring with a pH meter.[12][13]

-

Photolysis (Irradiation): Expose the alkaline riboflavin solution to a strong light source. This can be direct sunlight or a laboratory lamp. The duration of exposure will depend on the light intensity; for example, significant conversion can be achieved within 2 hours at 1500 lux.[12][13] A control sample should be kept in the dark to demonstrate that the degradation is light-dependent.[2]

-

Observation: Periodically observe the solution under a UV lamp. The initial yellow-green fluorescence of riboflavin will gradually shift towards the more bluish-green or blue fluorescence characteristic of its photoproducts.[14]

-

Neutralization and Extraction: After sufficient irradiation, neutralize the solution to approximately pH 7.0 with 0.1 N HCl. Transfer the solution to a separatory funnel and add an equal volume of chloroform. Shake vigorously to extract the this compound, which is more soluble in chloroform than riboflavin.[11] Allow the layers to separate.

-

Analysis: Collect the chloroform layer containing the this compound. Analyze the absorption and fluorescence spectra. This compound in chloroform exhibits characteristic absorption maxima around 341 nm and 445 nm.[4]

Quantitative Data and Product Distribution

The photodegradation of riboflavin is a complex process influenced by pH, light intensity, and the presence of other molecules. The yield of this compound is maximized under alkaline conditions.

| Parameter | Condition | Result | Reference |

| Initial Riboflavin Conc. | 100 µM in solution at pH 8.5 | - | [12] |

| Light Exposure | 1500 lux for 2 hours | Maximum this compound concentration of 30.9 µM | [12] |

| pH Influence | Neutral or Acidic pH | Lumichrome is the major product | [2][12] |

| pH Influence | Basic pH | This compound is formed alongside Lumichrome | [2][12] |

| Light vs. Dark | Storage under 3,000 lux light | 98% of riboflavin destroyed | [2] |

| Light vs. Dark | Storage in the dark | 4% of riboflavin destroyed | [2] |

Visualizing the Discovery and Process

The logical progression from the study of Vitamin B2 to the identification of this compound can be visualized as a historical and experimental workflow.

Caption: Workflow of the discovery of this compound from early Vitamin B2 research.

The chemical transformation itself is a clear, pH-dependent pathway.

Caption: pH-dependent photodegradation pathways of Riboflavin.

Significance and Conclusion

The discovery of this compound was more than the identification of a degradation product; it was a fundamental contribution to vitamin chemistry. It helped confirm the structure of riboflavin by demonstrating the lability of its side chain, and it highlighted the critical importance of protecting Vitamin B2 from light, a consideration that remains vital in the manufacturing of pharmaceuticals, fortified foods, and dietary supplements. For today's researchers, this history underscores the importance of understanding compound stability under various conditions and provides a classic example of how investigating a degradation pathway can lead to a deeper understanding of the parent molecule's chemistry.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254201) [hmdb.ca]

- 2. DSpace [kb.osu.edu]

- 3. This compound | C13H12N4O2 | CID 66184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LUMIFLAVINE | 1088-56-8 [chemicalbook.com]

- 5. Richard Kuhn - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 8. Paul Karrer | Nobel Prize, organic chemistry, X-ray crystallography | Britannica [britannica.com]

- 9. Paul Karrer - Wikipedia [en.wikipedia.org]

- 10. Richard Kuhn | Nobel Prize, Biochemist, Virologist | Britannica [britannica.com]

- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 12. Photosensitizing effect of riboflavin, this compound, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. conference.pixel-online.net [conference.pixel-online.net]

Lumiflavin chemical structure and IUPAC name

An In-depth Technical Guide to Lumiflavin: Chemical Structure, Properties, and Biological Interactions

Introduction

This compound, a tricyclic heterocyclic molecule from the flavin family, is primarily known as a photolytic degradation product of riboflavin (Vitamin B2).[1][2] Despite its origins as a breakdown product, this compound has garnered significant interest within the scientific community for its distinct biological activities, particularly its role as a competitive inhibitor of riboflavin uptake.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis protocols, and its mechanism of action in biological systems, with a focus on its implications for cancer therapy.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its core isoalloxazine ring structure.

IUPAC Name: 7,8,10-trimethylbenzo[g]pteridine-2,4-dione.[5][6]

Synonyms: Lumilactoflavin, 7,8,10-Trimethylisoalloxazine.[5][6][7]

Chemical Formula: C₁₃H₁₂N₄O₂.[2][5]

The structure consists of a pteridine ring system fused to a benzene ring, with methyl groups at positions 7, 8, and 10. This substitution pattern is crucial for its chemical properties and biological interactions.

(A visual representation of the chemical structure of this compound would be placed here in a full whitepaper, typically generated by chemical drawing software.)

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. Quantitative data are summarized in the table below for clarity and ease of comparison.

| Property | Value | Source |

| Molecular Weight | 256.26 g/mol | [5] |

| Exact Mass | 256.09602564 Da | [5] |

| Appearance | Light yellow to yellow solid; orange crystals | [1][3] |

| Solubility | Freely soluble in Chloroform (CHCl₃).[1] Sparingly soluble in water and most organic solvents.[1] Soluble in 0.1 M NaOH (10 mg/mL).[3] | [1][3] |

| Fluorescence | Exhibits yellow-green fluorescence in aqueous and chloroform solutions.[1] | [1] |

| UV Absorption Maxima (λmax) | in 0.1N NaOH: 269, 355, 445 nmin 0.1N HCl: 264, 373, 440 nmin CHCl₃: 270, 312, 341, 360, 420, 445, 470 nm | [1] |

| Elemental Analysis | C: 60.93%, H: 4.72%, N: 21.86%, O: 12.49% | [6] |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described, which avoids the need for nitrogen protection and can be performed at room temperature.[8]

Methodology:

-

Step 1: Preparation of N-methyl-4,5-dimethyl-2-nitroaniline. 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added dropwise to the solution while maintaining a constant temperature of 60-70°C with stirring. The resulting product is washed with a sodium bicarbonate solution, dried over magnesium sulfate, and recrystallized from acetone.[8]

-

Step 2: Reduction. The N-methyl-4,5-dimethyl-2-nitroaniline synthesized in Step 1 is dissolved in acetic acid. Zinc powder is added to the solution at room temperature with stirring to reduce the nitro group.[8]

-

Step 3: Condensation. The reaction solution from Step 2 is filtered and poured into a solution containing alloxan monohydrate and boric acid. The reaction proceeds at normal pressure and room temperature.[8]

-

Step 4: Purification. The crude product is treated with ether and formic acid. The resulting solid residue is purified via column chromatography using a mobile phase of petroleum ether and ethyl acetate (30:1 v/v) to yield pure this compound as a yellow powder.[8]

In Vitro Assay for Sensitizing Cancer Cells to Cisplatin

This compound has been shown to enhance the cytotoxic effects of cisplatin (DDP) on ovarian cancer stem-like cells (CSCs).

Methodology:

-

Cell Culture: Ovarian cancer cell lines (e.g., OVCAR-3) are cultured under standard conditions.[3] Cancer stem-like cells are isolated and enriched.

-

Treatment: CSCs are treated with varying concentrations of this compound (e.g., 10-40 µM) in combination with cisplatin (e.g., 20 µM) for 48 hours.[3]

-

Analysis: The synergistic cytotoxic effects are evaluated by assessing mitochondrial function, apoptosis rates (e.g., via flow cytometry for Annexin V/PI staining), and clonal formation ability.[3][4] Western blot analysis can be used to detect changes in the expression of apoptosis-related proteins such as cleaved caspase 3, Bax, and Bcl-2.[4]

Biological Activity and Signaling Pathways

This compound acts as a competitive inhibitor of riboflavin, interfering with its uptake and metabolism.[3][4] This inhibition has significant downstream consequences, particularly in cancer cells that exhibit riboflavin enrichment, which is linked to chemotherapy resistance.[4] By depleting intracellular flavins, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.

The mechanism involves several interconnected pathways:

-

Induction of Oxidative Stress: Riboflavin is a precursor to the coenzymes FAD and FMN, which are essential for cellular respiration and antioxidant defense.[4] Riboflavin depletion by this compound leads to reduced antioxidant capacity, enhanced generation of reactive oxygen species (ROS), and increased mitochondrial damage.[4][9]

-

Disruption of Energy Metabolism: The reduction in flavin coenzymes impairs mitochondrial function, leading to a significant decrease in intracellular ATP concentrations.[9]

-

Modulation of Signaling Pathways: this compound treatment has been shown to downregulate the protein expression of the Notch signaling pathway in cisplatin-resistant CSCs.[3][10] The Notch pathway is critical for maintaining cancer stem cell phenotypes and promoting drug resistance.

The logical workflow from this compound treatment to increased chemosensitivity is depicted in the diagram below.

Caption: this compound's mechanism for enhancing cisplatin sensitivity in cancer cells.

Conclusion

This compound is a well-characterized flavin derivative with significant potential as a chemosensitizing agent. Its ability to competitively inhibit riboflavin uptake disrupts critical cellular processes in cancer cells, including energy metabolism, antioxidant defense, and pro-survival signaling pathways like Notch. The detailed chemical, physical, and biological data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic applications of this compound, particularly in overcoming chemoresistance in oncology. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully realize its clinical potential.

References

- 1. LUMIFLAVINE | 1088-56-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound increases the sensitivity of ovarian cancer stem‐like cells to cisplatin by interfering with riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H12N4O2 | CID 66184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Lumiflavine [webbook.nist.gov]

- 8. CN104045641A - this compound synthesis method - Google Patents [patents.google.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Lumiflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiflavin (7,8,10-trimethylisoalloxazine) is a yellow, fluorescent compound derived from the photochemical degradation of riboflavin (Vitamin B2) in alkaline solutions.[1][2] As a key member of the flavin family, its unique physicochemical properties, including its redox activity and photosensitivity, make it a molecule of significant interest in various scientific domains, from biochemistry to materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physicochemical Properties

This compound is a tricyclic heterocyclic organic compound with a molecular formula of C₁₃H₁₂N₄O₂.[1] Its structure, consisting of an isoalloxazine ring system with three methyl groups, is fundamental to its chemical behavior and spectroscopic properties.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂N₄O₂ | [1][3] |

| Molecular Weight | 256.26 g/mol | [1][3] |

| Appearance | Dark Yellow to Dark Green powder/Orange crystals | [1] |

| Melting Point | 320-330 °C (with decomposition) | [1] |

| Density | 1.48 g/cm³ | [1] |

| pKa (Predicted) | 10.05 ± 0.70 | [1] |

| pKa (Strongest Acidic, Predicted) | 5.97 | [4] |

| pKa (Strongest Basic, Predicted) | -0.078 | [4] |

Solubility

This compound exhibits varied solubility depending on the solvent's polarity and pH. It is generally more soluble in organic solvents than in water.

| Solvent | Solubility | Reference(s) |

| Water | Not very soluble; Predicted: 0.218 mg/mL | [1][4] |

| Chloroform (CHCl₃) | Freely soluble | [1] |

| 0.1 M Sodium Hydroxide (NaOH) | 10 mg/mL (requires sonication) | [5] |

| Methanol | Very slightly soluble (enhanced with heating and sonication) | [1] |

| Trifluoroacetic Acid (TFA) | Very slightly soluble; 4 mg/0.8mL | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

Spectroscopic Properties

The extended π-system of the isoalloxazine ring in this compound gives rise to its characteristic absorption and fluorescence spectra.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is sensitive to the solvent and pH. The principal absorption maxima are detailed below.

| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| 0.1 N Hydrochloric Acid (HCl) | 264, 373, 440 | 34,700, 11,400, 10,400 | [1] |

| 0.1 N Sodium Hydroxide (NaOH) | 269, 355, 445 | 38,800, 11,700, 11,800 | [1] |

| Chloroform (CHCl₃) | 270, 312, 341, 360, 420, 445, 470 | Not specified | [1] |

Fluorescence Spectroscopy

This compound is known for its yellow-green fluorescence in solution.[1]

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | 0.14 - 0.19 (moderate) | [8] |

| Fluorescence Emission | Green fluorescence in water and chloroform | [1] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the photochemical degradation of riboflavin in an alkaline solution. A more detailed chemical synthesis is outlined in the patent CN104045641A.

Method Overview (from Patent CN104045641A): [9]

-

Step 1: N-methylation. 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added dropwise at 60-70 °C to yield N-methyl-4,5-dimethyl-2-nitroaniline. The product is purified by washing with sodium bicarbonate solution, drying, and recrystallization from acetone.

-

Step 2: Reduction. The N-methyl-4,5-dimethyl-2-nitroaniline is dissolved in acetic acid, and zinc powder is added to reduce the nitro group to an amine.

-

Step 3: Condensation. The resulting reaction solution is filtered and added to a solution of alloxan monohydrate and boric acid at room temperature to form the isoalloxazine ring system.

-

Step 4: Purification. The crude product is processed with ether and formic acid, followed by column chromatography to yield pure this compound.

UV-Visible Absorption Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., chloroform, 0.1 N HCl, 0.1 N NaOH)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-60 minutes to ensure a stable output.

-

Solvent Blank: Fill a clean quartz cuvette with the chosen solvent. This will serve as the blank.

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent of a known concentration. Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution, then fill the cuvette with the sample. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Acquire the absorption spectrum of the this compound solution over the selected wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a method for the simultaneous analysis of flavin compounds in milk products.[13][14]

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., HSS T3, 150 x 2.1 mm, 1.8 µm particle size)

Mobile Phase:

-

Eluent A: 0.1% formic acid in water

-

Eluent B: Acetonitrile

Gradient Elution Program:

-

0-4 min: 10% B

-

4-4.1 min: Gradient from 10% to 15% B

-

4.1-14.1 min: 15% B

-

Followed by a wash with 100% B and re-equilibration.

Flow Rate: 0.45 mL/min Injection Volume: 5 µL Column Temperature: 50 °C Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound.

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and dilute with the mobile phase to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.

Visualizations

Photochemical Synthesis of this compound from Riboflavin

References

- 1. LUMIFLAVINE | 1088-56-8 [chemicalbook.com]

- 2. This compound | C13H12N4O2 | CID 66184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Buy this compound | 1088-56-8 | >98% [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104045641A - this compound synthesis method - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. air.unimi.it [air.unimi.it]

- 14. primo.seattleu.edu [primo.seattleu.edu]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Lumiflavin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of lumiflavin, a key flavin derivative. By understanding its absorption and emission characteristics, researchers can better utilize this molecule in various applications, from fundamental biochemical studies to the development of novel photosensitizers and fluorescent probes.

Quantitative Spectroscopic Data

The photophysical properties of this compound are highly dependent on its solvent environment. The following tables summarize key quantitative data for the absorption and emission spectra of this compound in a range of solvents.

Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound in Various Solvents

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) |

| Water (pH 7) | ~367 | 11,400 | ~445 | 10,400 |

| 0.1 N HCl | 373 | 11,400 | 440 | 10,400 |

| 0.1 N NaOH | 355 | 11,700 | 445 | 11,800 |

| Chloroform | 341 | - | 445 | - |

| Dioxane | - | - | 442 | - |

| Acetone | - | - | 438 | - |

| Ethanol | - | - | 444 | - |

Table 2: Fluorescence Emission Maxima (λem) and Quantum Yields (Φ) of this compound in Various Solvents

| Solvent | Excitation Wavelength (nm) | λem (nm) | Quantum Yield (Φ) |

| Water | ~445 | ~530 | 0.23 |

| Dioxane | ~442 | ~518 | 0.37 |

| Acetone | ~438 | ~522 | 0.36 |

| Ethanol | ~444 | ~525 | 0.30 |

Experimental Protocols

The following sections detail the methodologies for determining the absorption and emission spectra of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Materials:

-

This compound

-

Spectrophotometer grade solvents (e.g., water, ethanol, chloroform)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ε). To obtain a more accurate value, plot absorbance versus concentration for the series of dilutions and determine ε from the slope of the resulting line.

-

Fluorescence Emission Spectroscopy

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φ) of this compound.

Materials:

-

This compound solutions of known concentration (prepared as in 2.1)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

Procedure:

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 445 nm). Set the emission scan range (e.g., 460-700 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

To calculate the fluorescence quantum yield (Φ), use the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

The following diagrams illustrate the key processes and workflows involved in studying the spectral properties of this compound.

Jablonski Diagram for this compound

This diagram illustrates the electronic and vibrational transitions that occur when this compound absorbs and emits light.

Caption: Jablonski diagram of this compound photophysical processes.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the logical flow of the experimental procedures for characterizing the absorption and emission spectra of this compound.

Caption: Workflow for absorption and emission spectroscopy of this compound.

A Technical Guide to the Fluorescence Quantum Yield of Lumiflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin (7,8,10-trimethyl-isoalloxazine) is the core chromophore of the flavin family, which includes essential cofactors like riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). These molecules are integral to a vast array of biochemical redox reactions. Beyond their biological roles, the potent photochemical and fluorescent properties of flavins have made them valuable tools in biomedical research and drug development. They serve as photosensitizers, fluorescent probes, and models for protein-flavin interactions.

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A thorough understanding of this compound's quantum yield is paramount for its application in quantitative fluorescence-based assays, cellular imaging, and the design of flavin-based photosensitizers. This guide provides an in-depth overview of the fluorescence quantum yield of this compound, detailing quantitative data, experimental protocols for its measurement, and the key factors that modulate its fluorescence efficiency.

Quantitative Analysis of this compound's Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Factors such as solvent polarity, viscosity, and particularly pH, can dramatically alter its fluorescence efficiency.

Data Summary

The following tables summarize the reported fluorescence quantum yield (ΦF) of this compound under various experimental conditions.

Table 1: Fluorescence Quantum Yield of this compound in Aqueous Solution at Different pH Values

| Molecular Form | pH Range | Quantum Yield (ΦF) | Lifetime (τF) | Reference |

| Cationic (LFoxH2+) | < 0.38 | ≈ 3.6 x 10-5 | ≈ 0.4 ps | [1] |

| Neutral (LFoxH) | Neutral | ≈ 0.29 | ≈ 5.2 ns | [1] |

| Anionic (LFox-) | > 10.8 | ≈ 0.0042 | ≈ 90 ps | [1] |

Table 2: Fluorescence Quantum Yield of this compound in Organic Solvents

| Solvent | Quantum Yield (ΦF) | Temperature (°C) | Reference |

| Tetrahydrofuran (THF) | 0.18 ± 0.05 | 20 | [1] |

| Not Specified | 0.14 - 0.19 | Not Specified | [2] |

Note: Data for a comprehensive range of organic solvents is sparse in the literature. The value in THF provides a key reference point for a non-aqueous environment.

Experimental Protocol for Quantum Yield Determination

The most common and reliable method for measuring the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescence standard.

Principle of the Comparative Method

The comparative method relies on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.[2] Any difference in the refractive index of the solvents used for the standard and the sample must be accounted for.

The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Methodology

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the comparative method with a gradient approach for higher accuracy.

1. Materials and Instrumentation:

-

This compound: High purity.

-

Fluorescence Standard: A well-characterized standard with a known quantum yield, such as Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.546) or Rhodamine 6G in ethanol (ΦF = 0.94). The standard's absorption spectrum should overlap with that of this compound.

-

Solvents: Spectroscopic grade solvents are required.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Sample Preparation:

-

Prepare individual stock solutions of this compound and the chosen fluorescence standard in the desired solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the standard and this compound. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

3. Measurement Procedure:

-

Set Excitation Wavelength: Choose an excitation wavelength where both the this compound and the standard have significant absorbance.

-

Absorbance Measurement: For each prepared solution (including a solvent blank), measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements of the standard and the sample.

-

Record a spectrum for the solvent blank to check for impurities and for potential background subtraction.

-

4. Data Analysis and Calculation:

-

Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot Data: Create two separate plots: one for the standard and one for this compound. In each plot, the y-axis will be the integrated fluorescence intensity and the x-axis will be the absorbance at the excitation wavelength.

-

Determine Gradients: Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad).

-

Calculate Quantum Yield: Use the formula provided in Section 3.1, inserting the known quantum yield of the standard (ΦST), the calculated gradients for the sample (GradX) and standard (GradST), and the refractive indices of the respective solvents (ηX and ηST).

Factors Influencing this compound's Fluorescence Quantum Yield

The efficiency of this compound's fluorescence is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from its first excited singlet state (S1).

Photophysical Pathways (Jablonski Diagram)

The Jablonski diagram provides a visual representation of the electronic transitions involved in fluorescence. Upon absorption of a photon, the this compound molecule is promoted from its ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state through internal conversion and vibrational relaxation. From the S1 state, it can return to the ground state via several pathways.

Caption: Jablonski diagram illustrating the key photophysical pathways for this compound.

The quantum yield is determined by the rate constants of these competing processes: fluorescence (kF), internal conversion (kIC), and intersystem crossing (kISC). Any factor that increases the rate of non-radiative pathways (kIC or kISC) will decrease the quantum yield.

pH Effects

As shown in Table 1, pH has a profound effect on the quantum yield. This is due to the different protonation states of the isoalloxazine ring.

-

Neutral (LFoxH): In neutral solutions, this compound is highly fluorescent (ΦF ≈ 0.29).[1]

-

Anionic (LFox-): At high pH (pKa ≈ 10.8), the molecule is deprotonated, leading to a dramatic quenching of fluorescence (ΦF ≈ 0.0042).[1]

-

Cationic (LFoxH2+): In strongly acidic conditions (pKc ≈ 0.38), the molecule becomes protonated and is rendered virtually non-fluorescent (ΦF ≈ 3.6 x 10-5).[1]

These changes are attributed to alterations in the electronic structure and the availability of efficient non-radiative decay channels in the ionic forms.

Solvent Effects

Solvent polarity and viscosity influence the quantum yield by affecting the energy levels of the excited state and the rates of non-radiative decay. Generally, in more viscous or rigid media, the quantum yield of flavins increases. This is because rotational and vibrational motions, which contribute to non-radiative decay, are restricted.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, quenching can occur through various mechanisms:

-

Collisional (Dynamic) Quenching: An external molecule (quencher) collides with the excited this compound, leading to non-radiative de-excitation. Molecular oxygen is a common collisional quencher.

-

Static Quenching: this compound forms a non-fluorescent complex with a quencher molecule in the ground state.

-

Self-Quenching: At high concentrations, this compound molecules can aggregate, leading to a decrease in fluorescence.

-

Photo-induced Electron Transfer (PET): In the presence of suitable electron donors (e.g., certain amino acids like tryptophan) or acceptors, the excited this compound can engage in electron transfer, which is a highly efficient quenching pathway.

Conclusion

The fluorescence quantum yield of this compound is a highly sensitive parameter that is crucial for its application as a fluorescent probe and photosensitizer. Its strong dependence on pH, with a maximum quantum yield of approximately 0.29 in neutral aqueous solutions, is a key characteristic. The methodologies presented in this guide provide a robust framework for the accurate determination of its quantum yield, enabling researchers to effectively harness the photophysical properties of this fundamental flavin molecule in diverse scientific and developmental applications. Careful control of experimental conditions, particularly pH and solvent choice, is essential for obtaining reliable and reproducible fluorescence data.

References

Lumiflavin: A Comprehensive Technical Guide to its Photophysical and Photochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin (7,8,10-trimethylisoalloxazine) is a key member of the flavin family, serving as a fundamental chromophore and a crucial model compound for understanding the more complex photochemistry of related molecules like riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD).[1] Its rigid, planar isoalloxazine ring system is responsible for its characteristic light absorption and emission properties, making it a subject of extensive research in photophysics, photochemistry, and various biomedical applications. This technical guide provides an in-depth overview of the core photophysical and photochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Photophysical Properties

The interaction of this compound with light is governed by its electronic structure, leading to distinct absorption and emission characteristics. These properties are highly sensitive to the solvent environment.[2][3]

Absorption and Emission Spectra

This compound exhibits strong absorption in the UV-visible region, typically characterized by two main absorption bands. The first, lower-energy band is centered around 444-450 nm, and the second is around 345-373 nm, with the exact position of the former showing little solvent dependence, while the latter is more sensitive to the solvent environment.[2][4] Upon excitation, this compound relaxes to the ground state via fluorescence, emitting light in the green region of the spectrum with a maximum around 530 nm.[2]

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |

| Water (pH 7) | ~373, ~445 | ~530 | [2][5] |

| 0.1 N HCl | 264, 373, 440 | - | [4] |

| 0.1 N NaOH | 269, 355, 445 | - | [4] |

| Chloroform | 270, 312, 341, 360, 420, 445, 470 | Green Fluorescence | [4] |

| Methanol | - | - | [6] |

| Starch Film | - | - | [5] |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) of this compound, which represents the efficiency of the fluorescence process, is significantly higher than that of related alloxazines like lumichrome.[2] This is attributed to a lower non-radiative decay rate.[2] The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is also a key parameter.

Table 2: Photophysical Parameters of this compound

| Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Intersystem Crossing Quantum Yield (ΦISC) | Triplet Lifetime (τT) (µs) | Reference |

| Water (pH 2.2, aerated) | - | - | 0.51 | 4.6 | [5] |

| Methanol | - | - | - | - | [6] |

| Starch Film | 0.23 | 4.3 | 0.77 | 12000 | [5] |

Photochemical Properties

Upon absorption of light, this compound can undergo various chemical reactions, making it a potent photosensitizer. These reactions are broadly classified as Type I and Type II photochemical processes.

Photoreduction and Photooxidation

This compound can undergo a reversible blue-light induced photoreduction-oxidation cycle.[1] In the presence of an electron donor, the excited this compound can be reduced to its semiquinone and subsequently to its hydroquinone form.[1] In the dark, these reduced forms can be re-oxidized back to the original quinone form.[1]

Caption: this compound's reversible photoreduction and dark re-oxidation cycle.

Photosensitization: Type I and Type II Mechanisms

This compound acts as a photosensitizer, initiating chemical reactions upon light absorption. It can participate in both Type I and Type II photosensitization reactions.[7]

-

Type I Reaction: The excited triplet state of this compound directly reacts with a substrate, often through electron or hydrogen atom transfer, leading to the formation of radicals.[7]

-

Type II Reaction: The excited triplet state of this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7] Singlet oxygen then oxidizes the substrate.

Caption: Type I and Type II photosensitization mechanisms initiated by this compound.

Photodegradation

Prolonged exposure to light can lead to the degradation of this compound. A major photodegradation product of riboflavin, from which this compound can be derived, is lumichrome, particularly under neutral or acidic conditions.[8][9] In alkaline solutions, this compound can also be formed from riboflavin.[8] The formation of these products is often initiated by the excited triplet state of the flavin.[9]

Table 3: Rate Constants for the Reaction of Flavins with Singlet Oxygen

| Flavin | Rate Constant (M⁻¹s⁻¹) | Reference |

| Riboflavin | 9.66 x 10⁸ | [8] |

| This compound | 8.58 x 10⁸ | [8] |

| Lumichrome | 8.21 x 10⁸ | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the photophysical and photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of this compound and to quantify its concentration in solution using the Beer-Lambert law.

-

Apparatus: A dual-beam UV-Visible spectrophotometer.

-

Reagents:

-

This compound standard.

-

Solvent of choice (e.g., ultrapure water, ethanol, chloroform).

-

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Calibrate the spectrophotometer with a blank sample containing only the solvent.

-

Measure the absorbance of each standard solution across the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot absorbance at a λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm), will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

-

Apparatus: A spectrofluorometer.

-

Reagents:

-

This compound solution.

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

-

Procedure for Relative Quantum Yield Measurement:

-

Prepare solutions of the this compound sample and the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Apparatus: A time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

-

Procedure (TCSPC):

-

Excite the this compound sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.

-

Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube).

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times of a large number of photons.

-

The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

-

Studying Photosensitized Reactions

These protocols are designed to investigate the ability of this compound to act as a photosensitizer.

-

Method: Indirect detection using a chemical trap that reacts with singlet oxygen to produce a measurable change (e.g., a change in absorbance or fluorescence). A common trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

-

Apparatus: A UV-Visible spectrophotometer or spectrofluorometer, and a light source for irradiation.

-

Reagents:

-

This compound solution.

-

1,3-diphenylisobenzofuran (DPBF) solution.

-

Solvent (e.g., ethanol, methanol).

-

-

Procedure:

-

Prepare a solution containing both this compound and DPBF in the chosen solvent.

-

Measure the initial absorbance of the DPBF at its λmax (around 410 nm).

-

Irradiate the solution with light at a wavelength where this compound absorbs but DPBF does not (e.g., >440 nm).

-

At regular time intervals, stop the irradiation and measure the absorbance of the DPBF.

-

A decrease in the absorbance of DPBF over time indicates the production of singlet oxygen. The rate of bleaching can be used to quantify the efficiency of singlet oxygen generation.

-

Caption: Experimental workflow for detecting singlet oxygen generation by this compound.

-

Method: Quantifying the degradation of a specific substrate that is susceptible to photooxidation by this compound.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system, UV-Visible spectrophotometer, and a light source.

-

Reagents:

-

This compound solution.

-

Substrate of interest (e.g., an amino acid like tryptophan or a drug molecule).

-

Appropriate solvents for HPLC mobile phase.

-

-

Procedure:

-

Prepare a solution containing this compound and the substrate.

-

Take an initial sample (t=0) for analysis.

-

Irradiate the solution with light absorbed by this compound.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Analyze the concentration of the substrate in each aliquot using a suitable analytical technique, such as HPLC with UV detection.

-

A decrease in the substrate concentration over time indicates photosensitized degradation. The rate of degradation can be determined by plotting the substrate concentration versus irradiation time.

-

Conclusion

This compound's well-defined photophysical and photochemical properties make it an invaluable tool in a wide range of scientific disciplines. Its strong absorption and fluorescence, coupled with its efficiency as a photosensitizer, are central to its utility. For researchers in drug development, understanding these properties is critical for assessing potential photosensitivity of new chemical entities and for designing novel photodynamic therapies. The experimental protocols outlined in this guide provide a foundation for the accurate and reproducible characterization of this compound and other flavin-containing systems. Further research into the modulation of these properties through chemical modification or environmental control will continue to expand the applications of this versatile molecule.

References

- 1. Singlet Oxygen Detection by Chemiluminescence Probes in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical tools for the generation and detection of singlet oxygen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fine spectral tuning of a flavin-binding fluorescent protein for multicolor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. api.pageplace.de [api.pageplace.de]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Lumiflavin from Riboflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lumiflavin from riboflavin. The primary method detailed is the photochemical degradation of riboflavin in an alkaline solution, a common and effective approach for this conversion. This document outlines the underlying reaction mechanism, experimental protocols, and quantitative data to support researchers in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound (7,8,10-trimethylisoalloxazine) is a key derivative of riboflavin (Vitamin B2), formed by the photodegradation of riboflavin's ribityl side chain. While this compound itself is biologically inactive in terms of vitamin activity, it is a crucial compound for studying the photochemical properties of flavins and serves as a competitive inhibitor in some biological systems. The synthesis of this compound from riboflavin is a fundamental process in flavin chemistry, primarily achieved through photolysis under specific pH conditions. Understanding this synthesis is vital for researchers working on flavin-dependent enzymes, photosensitizers, and the stability of vitamin formulations.

Reaction Mechanism and Pathway

The conversion of riboflavin to this compound is a photochemical process that occurs under alkaline conditions. The reaction proceeds via the intramolecular photodealkylation of the ribityl side chain of riboflavin. The key steps of the reaction pathway are as follows:

-

Photoexcitation: Riboflavin absorbs light, typically in the UV-A or blue region of the spectrum, which promotes it to an excited singlet state (¹RF*).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to form a more stable, longer-lived excited triplet state (³RF*).[1]

-

Dealkylation in Alkaline Conditions: In a basic environment, the excited triplet state of riboflavin undergoes dealkylation, cleaving the ribityl side chain to yield this compound.[1] Under neutral or acidic conditions, the primary photoproduct is lumichrome.[1]

The overall reaction is a degradation of riboflavin, and the yield of this compound is highly dependent on the reaction conditions, including pH, light intensity, and the presence of oxygen.

Figure 1: Reaction pathway for the photochemical conversion of riboflavin.

Quantitative Data Summary

The yield and rate of this compound synthesis are highly sensitive to the experimental conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Starting Material | Riboflavin | - | [2] |

| Product | This compound | - | [2] |

| Optimal pH for this compound | Basic (e.g., 8.5) | Aqueous solution | [2] |

| Starting Riboflavin Conc. | 100 µM | pH 8.5 | [2] |

| Max. This compound Conc. | 30.9 µM | 2 hours of light exposure at 1500 lux | [2] |

| Light Source | Fluorescence light | 3,000 lux, 25°C | [1] |

| Alternative Light Source | High-pressure mercury vapor lamp (125W) | Emission at 405 and 435 nm | [3] |

| Reaction Kinetics | Apparent first-order | pH range 1-12 | [4] |

| Max. Photostability of Riboflavin | pH 5-6 | Aqueous solution | [4] |

| Increase in Photolysis Rate | Up to 80-fold at pH 10.0 compared to pH 5.0 | UV and visible radiation | [4] |

Experimental Protocols

This section details the methodologies for the synthesis, isolation, and analysis of this compound from riboflavin.

General Photochemical Synthesis of this compound

This protocol is a generalized procedure based on common findings in the literature for the preparative synthesis of this compound.

Materials:

-

Riboflavin

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for pH adjustment

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Pyrex reaction vessel

-

High-pressure mercury vapor lamp or a suitable UV/Vis light source

-

Stir plate and stir bar

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Riboflavin Solution: Prepare an aqueous solution of riboflavin (e.g., 5 x 10⁻⁵ M).[3]

-

pH Adjustment: Adjust the pH of the solution to approximately 11.6 using a suitable buffer (e.g., Na₂HPO₄–NaOH) or by the careful addition of NaOH.[3]

-

Photolysis: Place the alkaline riboflavin solution in a Pyrex flask and immerse it in a temperature-controlled water bath (e.g., 25 ± 0.1 °C).[3] Irradiate the solution with a high-pressure mercury vapor lamp or another appropriate light source.[3] Ensure continuous stirring and bubble a gentle stream of air through the solution to maintain aerobic conditions.[3] Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via spectrophotometry or HPLC. The reaction is typically complete within 20-30 minutes under these conditions.[5]

-

Extraction of this compound:

-

Isolation and Purification:

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude solid product containing this compound and lumichrome.

-

Further purification can be achieved by column chromatography or recrystallization, although specific conditions for this are not detailed in the reviewed literature.

-

Analytical Quantification of Photoproducts

This protocol outlines a method for the simultaneous determination of riboflavin and its photoproducts.

Procedure:

-

Sample Preparation: Take an aliquot of the photolyzed solution.

-

Extraction: Adjust the pH to 2.0 and extract with chloroform as described above.[6] This separates the less polar photoproducts (this compound and lumichrome) into the organic phase, while riboflavin and formylmethylflavin remain in the aqueous phase.[6]

-

Spectrophotometric Analysis:

-

Aqueous Phase: Measure the absorbance of the aqueous layer at 445 nm and 385 nm to determine the concentrations of remaining riboflavin and formylmethylflavin, respectively.[6]

-

Organic Phase: Evaporate the chloroform extract to dryness, and redissolve the residue in an acetate buffer (pH 4.5).[6] Measure the absorbance at 356 nm and 445 nm to determine the concentrations of lumichrome and this compound, respectively.[6]

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Figure 2: General workflow for the synthesis and isolation of this compound.

Conclusion

The photochemical conversion of riboflavin to this compound is a well-established process that is highly dependent on pH and light exposure. This guide provides a comprehensive overview of the reaction, including a summary of quantitative data and detailed experimental protocols for both synthesis and analysis. The provided workflows and diagrams offer a clear visual representation of the process for researchers. While the synthesis is straightforward, the purification of this compound from the primary byproduct, lumichrome, requires careful chromatographic or recrystallization techniques. This guide serves as a valuable resource for scientists and professionals in drug development and biochemical research who are working with flavins and their derivatives.

References

- 1. DSpace [kb.osu.edu]

- 2. Photosensitizing effect of riboflavin, this compound, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Photolysis of riboflavin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent spectrophotometric assay of riboflavine and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Lumiflavin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of Lumiflavin for Researchers, Scientists, and Drug Development Professionals.

This compound, a tricyclic heterocyclic compound, is a well-known photodegradation product of riboflavin (Vitamin B2). Beyond its origins as a vitamin metabolite, this compound has garnered significant interest in the scientific community for its distinct biological activities. It serves as a potent inhibitor of riboflavin uptake, making it a valuable tool for studying vitamin transport mechanisms. Furthermore, recent research has highlighted its potential as a chemosensitizing agent in cancer therapy, particularly in overcoming drug resistance in ovarian cancer stem-like cells by modulating key signaling pathways. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its synthesis and purification, and its application in experimental biology, with a focus on its impact on cellular signaling.

Core Properties and Data

This compound's utility in research is underpinned by its specific chemical and physical characteristics. These properties are crucial for its application in experimental setups, from ensuring solubility in appropriate solvents to predicting its behavior in biological systems.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1088-56-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂N₄O₂ | [1][2][3] |

| Molecular Weight | 256.26 g/mol | [1][2][3] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Melting Point | 320-330 °C | [3] |

| Solubility | Freely soluble in chloroform; sparingly soluble in water and most organic solvents. | |

| Fluorescence | Exhibits a green fluorescence in water and chloroform solutions. |

Spectroscopic Data

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| 269 nm | 38,800 | 0.1N NaOH |

| 355 nm | 11,700 | 0.1N NaOH |

| 445 nm | 11,800 | 0.1N NaOH |

| 264 nm | 34,700 | 0.1N HCl |

| 373 nm | 11,400 | 0.1N HCl |

| 440 nm | 10,400 | 0.1N HCl |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections provide step-by-step methodologies for the chemical synthesis of this compound and a key biological assay in which it is utilized.

Synthesis of this compound

This protocol outlines a two-step chemical synthesis of this compound.

Step 1: Synthesis of N-methyl-4,5-dimethyl-2-nitroaniline

-

Dissolve 4,5-dimethyl-2-nitroaniline in concentrated sulfuric acid.

-

Add an aqueous solution of formaldehyde dropwise to the solution.

-

Maintain the reaction at a constant temperature to yield N-methyl-4,5-dimethyl-2-nitroaniline.

Step 2: Synthesis of this compound

-

Dissolve the N-methyl-4,5-dimethyl-2-nitroaniline from Step 1 in acetic acid.

-

Add zinc powder to the solution to initiate a reduction reaction.

-

Filter the reaction solution.

-

Pour the filtered solution into a solution containing alloxan monohydrate and boric acid.

-

Allow the reaction to proceed at room temperature under normal pressure.

-

Process the resulting crude product with ether and formic acid.

-

Purify the final product by column chromatography to obtain this compound.

Purification of this compound

This compound can be purified through recrystallization.

-

Dissolve the crude this compound in 12% aqueous acetic acid or formic acid.

-

Allow the solution to cool, promoting the formation of orange crystals.

-

Alternatively, this compound can be purified by sublimation at high vacuum.

Riboflavin Uptake Inhibition Assay in Caco-2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on riboflavin uptake in the human colon adenocarcinoma cell line, Caco-2, a common model for the intestinal barrier.

1. Cell Culture:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells on permeable supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.

2. Uptake Experiment:

-

Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Pre-incubate the cells with the transport buffer containing a known concentration of this compound for a specified time (e.g., 15-30 minutes).

-

Initiate the uptake by adding the transport buffer containing radiolabeled riboflavin (e.g., [³H]riboflavin) and this compound to the apical side of the monolayer.

-

Incubate for a specific time period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by aspirating the radioactive solution and washing the monolayers with ice-cold transport buffer.

3. Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Calculate the rate of riboflavin uptake and express it as pmol/mg protein/min.

-

Compare the uptake rate in the presence and absence of this compound to determine the percentage of inhibition.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the synthesis workflow of this compound and its impact on the Notch signaling pathway.

Caption: Workflow for the two-step chemical synthesis of this compound.

Caption: this compound's impact on the Notch signaling pathway in ovarian cancer cells.

Biological Activity and Applications

This compound's primary biological role is as an antagonist to riboflavin. This has been leveraged in various research contexts.

Inhibition of Riboflavin Transport

This compound is a structural analog of riboflavin and competitively inhibits its transport across cell membranes. This property makes it an invaluable tool for studying the mechanisms and regulation of riboflavin uptake in various cell types, including intestinal and retinal epithelial cells. By blocking riboflavin transporters, this compound can induce a state of localized riboflavin deficiency, allowing researchers to investigate the cellular consequences of reduced flavin levels.

Role in Cancer Research

Recent studies have unveiled a promising application for this compound in oncology. In ovarian cancer models, this compound has been shown to enhance the efficacy of cisplatin, a common chemotherapy drug.[5] This effect is particularly pronounced in cancer stem-like cells (CSCs), which are often responsible for drug resistance and tumor recurrence.

The proposed mechanism involves the downregulation of the Notch signaling pathway by this compound. The Notch pathway is crucial for maintaining the "stemness" of CSCs. By inhibiting this pathway, this compound appears to induce the differentiation of CSCs, rendering them more susceptible to the cytotoxic effects of cisplatin.[3] This chemosensitizing effect of this compound opens up new avenues for combination therapies aimed at overcoming drug resistance in ovarian cancer.[3]

Conclusion

This compound is a multifaceted molecule with significant applications in biochemical and biomedical research. Its well-defined physicochemical properties and established synthesis protocols make it an accessible tool for laboratory use. As a potent inhibitor of riboflavin uptake, it remains a cornerstone for studying flavin transport and metabolism. Furthermore, its emerging role in cancer research, particularly in the context of overcoming chemoresistance by modulating the Notch signaling pathway, positions this compound as a compound of high interest for future drug development studies. This guide provides a foundational resource for researchers seeking to incorporate this compound into their experimental designs.

References

- 1. Modified this compound procedure for determination of riboflavin in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Method of Analysis for Riboflavin | Pharmaguideline [pharmaguideline.com]

- 4. Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]